N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 4-chlorophenol with propylene oxide to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with 4-(heptyloxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline is widely used in scientific research, particularly in the field of proteomics . It is employed to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and function. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .
Comparison with Similar Compounds
N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline can be compared with similar compounds such as:
- N-[2-(4-Chlorophenoxy)ethyl]-4-(heptyloxy)aniline
- N-[2-(4-Chlorophenoxy)propyl]-4-(octyloxy)aniline These compounds share structural similarities but differ in their alkyl chain lengths or substituents, which can affect their chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)propyl]-4-heptoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-3-4-5-6-7-16-25-21-14-10-20(11-15-21)24-17-18(2)26-22-12-8-19(23)9-13-22/h8-15,18,24H,3-7,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUVMAQLSZRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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